molecular formula C12H18BrClOSi B6286397 (2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane CAS No. 174265-13-5

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B6286397
CAS No.: 174265-13-5
M. Wt: 321.71 g/mol
InChI Key: NKWRDWALFREOSG-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrClOSi It is an organosilicon compound that features both bromine and chlorine atoms attached to a phenoxy group, which is further bonded to a tert-butyl group and dimethylsilane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-chlorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2-Bromo-5-chlorophenol+tert-butylchlorodimethylsilaneBaseThis compound+HCl\text{2-Bromo-5-chlorophenol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2-Bromo-5-chlorophenol+tert-butylchlorodimethylsilaneBase​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can convert the bromine and chlorine atoms to their corresponding hydrogenated forms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenoxy group acts as a ligand for palladium-catalyzed cross-coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

    Substitution: Formation of new phenoxy derivatives with different substituents.

    Oxidation: Formation of quinones or other oxidized phenoxy compounds.

    Reduction: Formation of dehalogenated phenoxy compounds.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.

    Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These halogen atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The phenoxy group can act as a ligand, facilitating coordination with metal catalysts in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-chlorophenol): Similar structure but lacks the tert-butyl and dimethylsilane groups.

    (2-Bromo-5-chlorophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of tert-butyl.

    (2-Bromo-5-chlorophenoxy)(tert-butyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of dimethylsilane.

Uniqueness

(2-Bromo-5-chlorophenoxy)(tert-butyl)dimethylsilane is unique due to the combination of bromine, chlorine, tert-butyl, and dimethylsilane groups in its structure. This unique combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-bromo-5-chlorophenoxy)-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWRDWALFREOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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